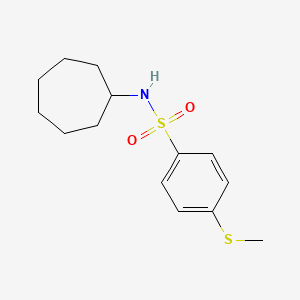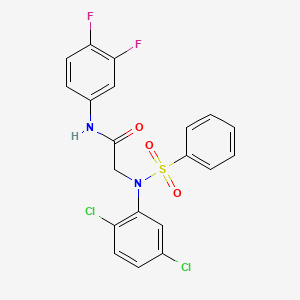![molecular formula C20H27NO2 B5117321 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine, also known as 4-MEC, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has been used recreationally and has gained popularity in recent years. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine.
Mécanisme D'action
The exact mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, similar to other cathinone derivatives. Specifically, it is thought to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is what leads to the stimulant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine are similar to other cathinone derivatives. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, these effects are short-lived and can be followed by feelings of anxiety, paranoia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its relatively simple synthesis method and its ability to act as a monoamine transporter inhibitor. This makes it useful for studying the effects of cathinone derivatives on the central nervous system and for investigating potential therapeutic uses of these compounds. However, the limitations of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its potential for abuse and its short-lived effects. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy are not well established.
Orientations Futures
There are several future directions for research on 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine. One area of interest is the potential therapeutic uses of cathinone derivatives. Specifically, researchers are investigating the use of these compounds for the treatment of depression, ADHD, and other psychiatric disorders. Additionally, there is interest in developing new cathinone derivatives that have improved safety and efficacy profiles. Finally, researchers are investigating the long-term effects of cathinone derivatives on the central nervous system and the potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine involves the reaction of 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine as the final product. The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine has been used extensively in scientific research to study its pharmacological properties and mechanism of action. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine. It has been used in studies to investigate the effects of cathinone derivatives on the central nervous system and to determine the potential therapeutic uses of these compounds.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16(4-5-17-6-10-19(22-2)11-7-17)21-15-14-18-8-12-20(23-3)13-9-18/h6-13,16,21H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUMLMIVJNQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)


![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![4,6-bis[(dimethylamino)methyl]-2-(2-phenylethyl)-3-pyridinol trihydrochloride](/img/structure/B5117273.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117281.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5117284.png)
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
